N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide, with the CAS number 1574485-13-4, is a synthetic compound notable for its structural complexity and potential pharmacological applications. The molecular formula for this compound is , and it has a molecular weight of 397.3 g/mol. This compound belongs to a class of benzamidines and indoles, which are known for their diverse biological activities, including antitumor and antimicrobial properties.
This compound can be sourced from various chemical suppliers and databases, such as Chemsrc and PubChem, which provide detailed information regarding its structure, classification, and potential uses. It falls under the broader classification of organic compounds that feature a combination of benzimidazole and indole moieties, which are often associated with significant biological activity.
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. Although specific synthetic routes are not detailed in the available literature, compounds of similar structure often utilize methods such as:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular structure of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide features a central acetamide group linked to both a benzimidazole and an indole ring. The presence of bromine on the indole ring introduces additional electronic properties that may influence the compound's reactivity and biological activity.
The structural representation can be visualized using molecular modeling software or databases that provide 3D structures based on the SMILES notation: CC(=O)NCC1=CN2C=C(C=C1C(=C2)Br)N=C(N2)N=C(N)C=N
.
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide may participate in various chemical reactions typical for amides and heterocycles:
These reactions would require specific conditions such as pH control, temperature management, and appropriate catalysts or reagents to facilitate the desired transformations.
While specific physical properties such as density and boiling point are not available in the literature reviewed, typical properties for similar compounds include:
The chemical stability of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide would depend on environmental factors such as pH and temperature.
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-bromo-1H-indol-1-yl)acetamide has potential applications in scientific research:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5